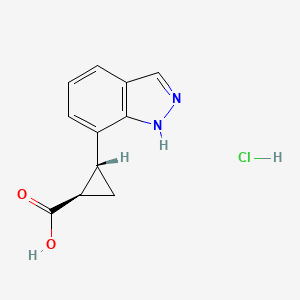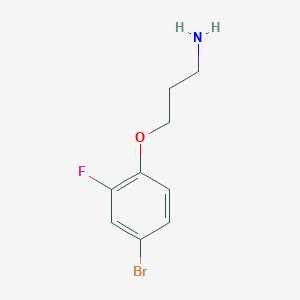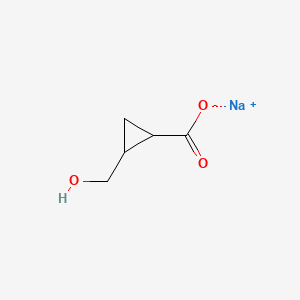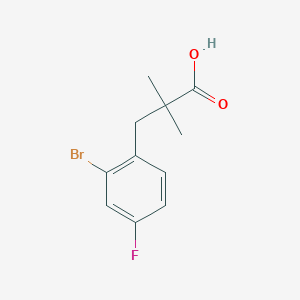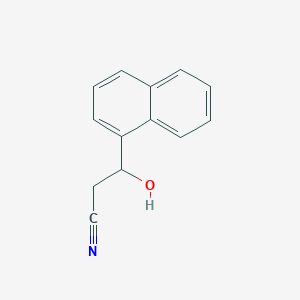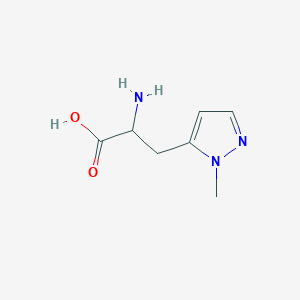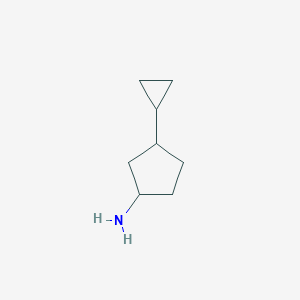
3-Cyclopropylcyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropylcyclopentan-1-amine is an organic compound that features a cyclopropyl group attached to a cyclopentane ring, which is further bonded to an amine group. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons with unique chemical properties due to their ring structures .
Métodos De Preparación
The synthesis of 3-Cyclopropylcyclopentan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with cyclopentanone, followed by reductive amination to introduce the amine group. Another method includes the use of cyclopropylamine and cyclopentanone in the presence of a reducing agent such as sodium borohydride . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety .
Análisis De Reacciones Químicas
3-Cyclopropylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons using reagents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides .
Aplicaciones Científicas De Investigación
3-Cyclopropylcyclopentan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural properties.
Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties .
Mecanismo De Acción
The mechanism of action of 3-Cyclopropylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and leading to desired biological effects .
Comparación Con Compuestos Similares
3-Cyclopropylcyclopentan-1-amine can be compared with other cycloalkane derivatives, such as:
Cyclopropylamine: A simpler compound with only a cyclopropyl group attached to an amine.
Cyclopentylamine: Contains a cyclopentane ring bonded to an amine group.
Cyclohexylamine: Features a cyclohexane ring attached to an amine group.
The uniqueness of this compound lies in its combination of a cyclopropyl group and a cyclopentane ring, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H15N |
|---|---|
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
3-cyclopropylcyclopentan-1-amine |
InChI |
InChI=1S/C8H15N/c9-8-4-3-7(5-8)6-1-2-6/h6-8H,1-5,9H2 |
Clave InChI |
LNCFQTXXKDIVPO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2CCC(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


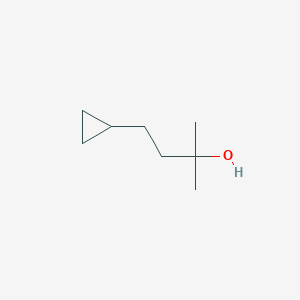
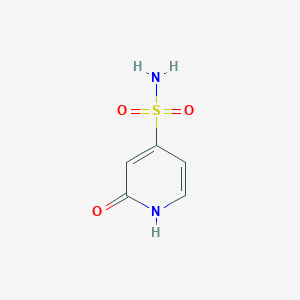
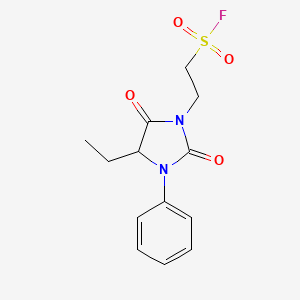
![2-(4-Fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)aceticacid](/img/structure/B13553359.png)
